molecular formula C16H20N2O4S B2526922 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide CAS No. 2319786-97-3

2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide

Cat. No.: B2526922
CAS No.: 2319786-97-3
M. Wt: 336.41
InChI Key: WKMJIGQNMBMYBD-UHFFFAOYSA-N
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Description

2-[4-({3-methylidene-8-azabicyclo[321]octan-8-yl}sulfonyl)phenoxy]acetamide is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This scaffold can be constructed through enantioselective methods, ensuring the correct stereochemistry . The sulfonylation and subsequent attachment of the phenoxyacetamide moiety are achieved through standard organic synthesis techniques, such as nucleophilic substitution and amide bond formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane derivatives: These compounds share the core bicyclic structure and have similar biological activities.

    Phenoxyacetamide derivatives: Compounds with this moiety are often used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets 2-[4-({3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide apart is the combination of the azabicyclo scaffold with the sulfonyl and phenoxyacetamide groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-8-12-2-3-13(9-11)18(12)23(20,21)15-6-4-14(5-7-15)22-10-16(17)19/h4-7,12-13H,1-3,8-10H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMJIGQNMBMYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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